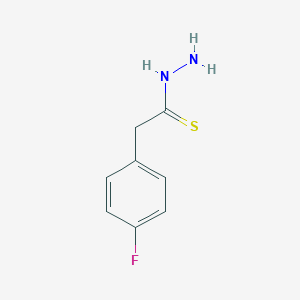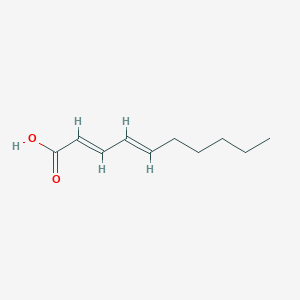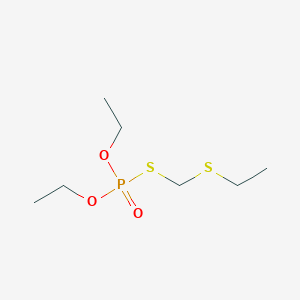![molecular formula C7H7BN2O2 B113720 (1H-Benzo[d]imidazol-5-yl)boronic acid CAS No. 1228183-22-9](/img/structure/B113720.png)
(1H-Benzo[d]imidazol-5-yl)boronic acid
Übersicht
Beschreibung
“(1H-Benzo[d]imidazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 1228183-22-9. It has a molecular weight of 161.96 and its IUPAC name is 1H-benzimidazol-5-ylboronic acid .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including “(1H-Benzo[d]imidazol-5-yl)boronic acid”, has been discussed in several studies . Imidazole was first synthesized from glyoxal and ammonia . The synthesis of benzimidazole derivatives involves nucleophilic substitution reactions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been studied in various contexts . For instance, benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
“(1H-Benzo[d]imidazol-5-yl)boronic acid” is a solid under normal conditions . It should be stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The imidazole ring, a core structure in benzimidazole derivatives, is known for its antimicrobial properties. Researchers have synthesized various compounds with the benzimidazole scaffold to evaluate their effectiveness against microbial strains. For instance, derivatives have been tested for their antibacterial and antifungal activities, showing promising results against species like C. albicans, S. aureus, and B. subtilis .
Anti-tubercular Activity
Compounds containing the benzimidazole moiety have been evaluated for their potential to combat tuberculosis. Specific derivatives, such as 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, have shown anti-tubercular activity against Mycobacterium tuberculosis, indicating the potential of benzimidazole-based compounds in treating this disease .
Cancer Research
Benzimidazole derivatives are being explored for their role in cancer treatment. They have been used as reactants for the synthesis of compounds like thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors, and pyridinyl benzonaphthyridinones, which are mTOR inhibitors. These compounds are being studied for their potential to inhibit cancer cell growth .
Neurological Disorders
The benzimidazole scaffold is also being investigated for its application in neurological disorders. Compounds like diazabicycloheptanes, which affect α7 neuronal nicotinic receptors, have been synthesized using benzimidazole-based reactants. These compounds could play a role in treating conditions related to the nervous system .
Antiparasitic Treatments
Benzimidazole derivatives have shown significant antiparasitic activity. Drugs like albendazole and mebendazole, which contain the benzimidazole ring, are widely used to treat parasitic worm infections. The research into new benzimidazole-based compounds continues to expand the arsenal against parasitic diseases .
Anti-inflammatory and Antipyretic Applications
The imidazole ring is present in many compounds with anti-inflammatory and antipyretic properties. By modifying the benzimidazole structure, researchers can develop new drugs that help reduce inflammation and fever, contributing to treatments for conditions like rheumatoid arthritis .
Antiviral and Antifungal Therapeutics
Benzimidazole compounds have been synthesized and tested for their antiviral and antifungal activities. These compounds offer a new avenue for the development of drugs to treat viral and fungal infections, which is crucial given the rising resistance to existing antiviral and antifungal medications .
Chemotherapeutic Agents
Benzimidazole derivatives are used in the synthesis of chemotherapeutic agents. For example, dacarbazine, which contains the imidazole ring, is used in the treatment of Hodgkin’s disease. The exploration of benzimidazole-based compounds continues to contribute to the development of new chemotherapeutic drugs .
Safety and Hazards
“(1H-Benzo[d]imidazol-5-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of (1H-Benzo[d]imidazol-5-yl)boronic acid, also known as 1H-Benzo[d]imidazol-6-ylboronic acid, is the PqsR receptor in Pseudomonas aeruginosa . PqsR is a key player in the quorum sensing (QS) system of this bacterium, a cell-to-cell signaling mechanism that controls virulence .
Mode of Action
The compound acts as a PqsR antagonist . It binds to the PqsR receptor, inhibiting its activity and thereby disrupting the QS system . This results in a reduction of bacterial virulence gene expression and biofilm maturation .
Biochemical Pathways
The affected pathway is the Pseudomonas Quinolone System (pqs) . This is one of three QS systems in P. aeruginosa . By inhibiting the PqsR receptor, the compound disrupts the pqs system, leading to downstream effects such as reduced virulence and biofilm formation .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it may have good stability. It is typically stored under an inert gas at 2-8°C , indicating that it may be sensitive to oxidation or other environmental factors.
Result of Action
The primary result of the compound’s action is a significant reduction in the virulence of P. aeruginosa . This includes a decrease in the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors . The compound also inhibits biofilm maturation, further reducing the bacterium’s ability to establish and maintain infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1H-Benzo[d]imidazol-5-yl)boronic acid. For instance, the compound is typically stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation or other environmental factors
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWYAFHMUXYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591918 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzo[d]imidazol-5-yl)boronic acid | |
CAS RN |
1228183-22-9 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)









